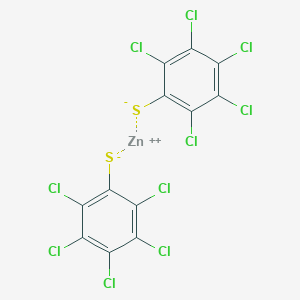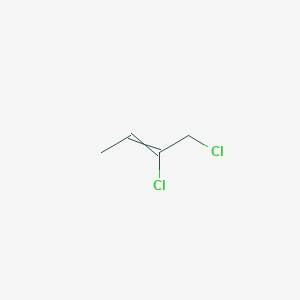
1,2-Dichloro-2-butene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dichloro-2-butene is an organic compound with the molecular formula C4H6Cl2. It is a colorless liquid that is used primarily in organic synthesis. The compound is characterized by the presence of two chlorine atoms attached to the second carbon of a butene chain, making it a dichlorinated derivative of butene.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Dichloro-2-butene can be synthesized through the addition of chlorine to 2-butyne. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via a halogenation mechanism, where the chlorine atoms add across the triple bond of 2-butyne to form the dichlorinated product.
Industrial Production Methods
Industrial production of this compound often involves the hydrochlorination of 2-chloro-1,3-butadiene. This process is carried out in a vertical packed column reactor, where a mixture of 2-chloro-1,3-butadiene and hydrochloric acid solution of a catalyst is fed from the top, and gaseous hydrogen chloride is introduced from the bottom. The reaction is conducted at a controlled temperature and pressure to optimize yield and purity .
化学反应分析
Types of Reactions
1,2-Dichloro-2-butene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The compound can participate in addition reactions with reagents such as hydrogen bromide, resulting in the formation of 1-bromo-2-chloro-2-butene.
Oxidation Reactions: Oxidation of this compound can yield products such as epoxides or chlorinated aldehydes.
Common Reagents and Conditions
Hydroxide Ions: Used in substitution reactions to replace chlorine atoms with hydroxyl groups.
Hydrogen Bromide: Used in addition reactions to add bromine across the double bond.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, used in oxidation reactions.
Major Products
Alcohols: Formed through substitution reactions.
Bromo-chloro Butenes: Formed through addition reactions.
Epoxides and Aldehydes: Formed through oxidation reactions.
科学研究应用
1,2-Dichloro-2-butene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is used in the production of chlorinated polymers and copolymers.
Biological Studies: It serves as a model compound in studies of halogenated hydrocarbons and their biological effects.
Industrial Applications: Used in the manufacture of adhesives, sealants, and coatings.
作用机制
The mechanism of action of 1,2-Dichloro-2-butene involves its reactivity with nucleophiles and electrophiles. The presence of chlorine atoms makes the compound susceptible to nucleophilic attack, leading to substitution reactions. Additionally, the double bond in the butene chain allows for addition reactions with electrophiles. The compound can also undergo oxidation, leading to the formation of reactive intermediates that can further react with other molecules.
相似化合物的比较
1,2-Dichloro-2-butene can be compared with other dichlorinated butenes such as 1,3-dichloro-2-butene and 1,4-dichloro-2-butene. While all these compounds share the presence of two chlorine atoms and a butene chain, their reactivity and applications differ due to the position of the chlorine atoms:
1,3-Dichloro-2-butene: Used as an intermediate in the synthesis of monomers and polymers. It has different reactivity due to the position of the chlorine atoms.
1,4-Dichloro-2-butene: Used in the production of chloroprene and other chemicals. It has unique reactivity and applications compared to this compound.
属性
CAS 编号 |
13602-13-6 |
|---|---|
分子式 |
C4H6Cl2 |
分子量 |
124.99 g/mol |
IUPAC 名称 |
1,2-dichlorobut-2-ene |
InChI |
InChI=1S/C4H6Cl2/c1-2-4(6)3-5/h2H,3H2,1H3 |
InChI 键 |
VOGHDWQJCXXBMH-UHFFFAOYSA-N |
SMILES |
CC=C(CCl)Cl |
手性 SMILES |
C/C=C(/CCl)\Cl |
规范 SMILES |
CC=C(CCl)Cl |
Key on ui other cas no. |
13602-13-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


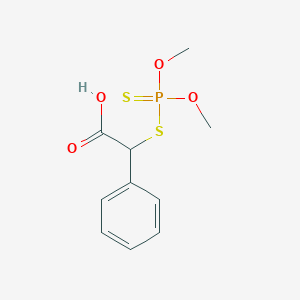
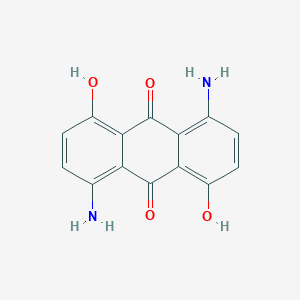
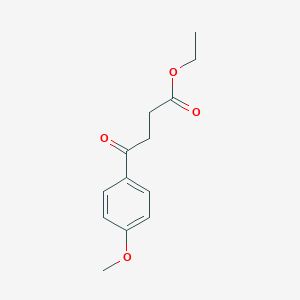
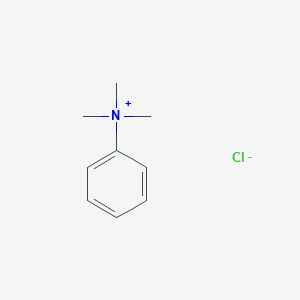
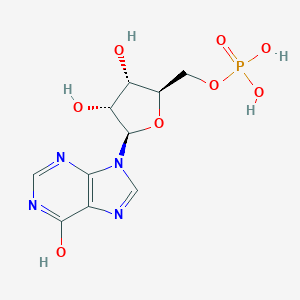

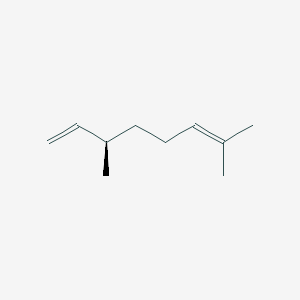
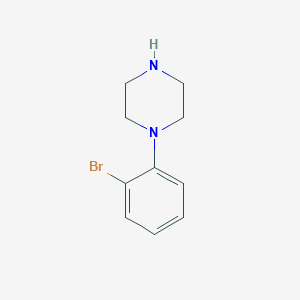
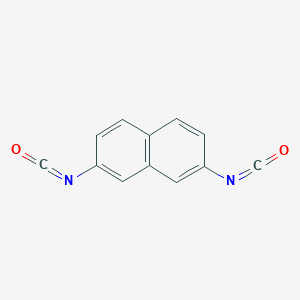
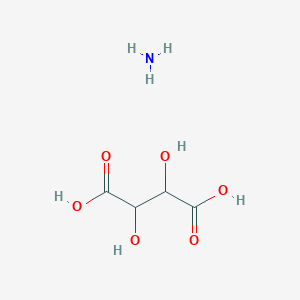
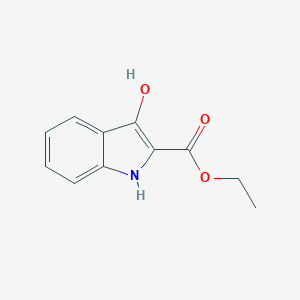
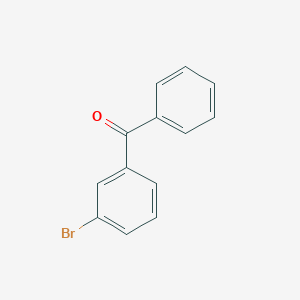
![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen sulfate](/img/structure/B87065.png)
